

IWP-051: A Technical Guide for Researchers

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Compound of Interest

Compound Name: IWP-051

Cat. No.: B15569292

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For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the chemical properties, mechanism of action, and experimental protocols related to **IWP-051**, a novel small molecule of interest in cardiovascular research.

Core Chemical and Physical Properties

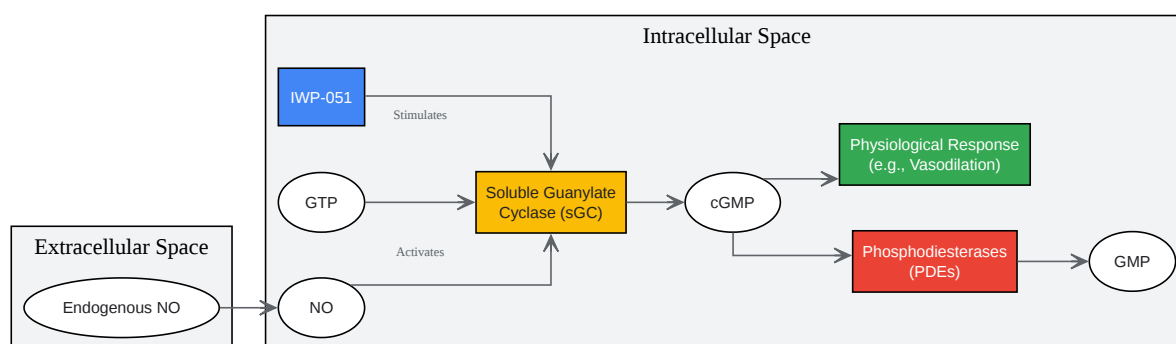
IWP-051 is a pyrazole-pyrimidine derivative identified as a potent, orally bioavailable soluble guanylate cyclase (sGC) stimulator.^{[1][2]} It is a solid compound with a molecular weight of 355.3 g/mol and the chemical formula C₁₇H₁₁F₂N₅O₂.^[3] The compound is mildly acidic, with a pKa of 5.75.^{[4][5]}

Property	Value	Reference
IUPAC Name	5-fluoro-2-(1-(2-fluorobenzyl)-5-(isoxazol-3-yl)-1H-pyrazol-3-yl)pyrimidin-4(3H)-one	[6]
CAS Number	1354041-91-0	[6]
Molecular Formula	C ₁₇ H ₁₁ F ₂ N ₅ O ₂	[3][7]
Molecular Weight	355.3 g/mol	[3][7]
Appearance	Solid	[3]
pKa	5.75	[4][5]

Mechanism of Action: sGC Stimulation

IWP-051 functions as a direct stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[2][4] sGC is an intracellular receptor for NO and, upon activation, catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[4][8] cGMP, in turn, mediates a variety of physiological responses, including vasodilation, inhibition of platelet aggregation, and smooth muscle relaxation.[4][8]

The action of **IWP-051** is heme-dependent but NO-independent, meaning it can activate sGC even in the absence of nitric oxide.[1][2] Furthermore, **IWP-051** acts synergistically with NO, enhancing the enzyme's sensitivity to its endogenous ligand.[1][2] This dual mechanism of action makes it a promising therapeutic candidate for cardiovascular diseases where NO bioavailability is compromised.[4]



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Fig. 1: The NO-sGC-cGMP signaling pathway and the action of **IWP-051**.

Pharmacological and Pharmacokinetic Properties

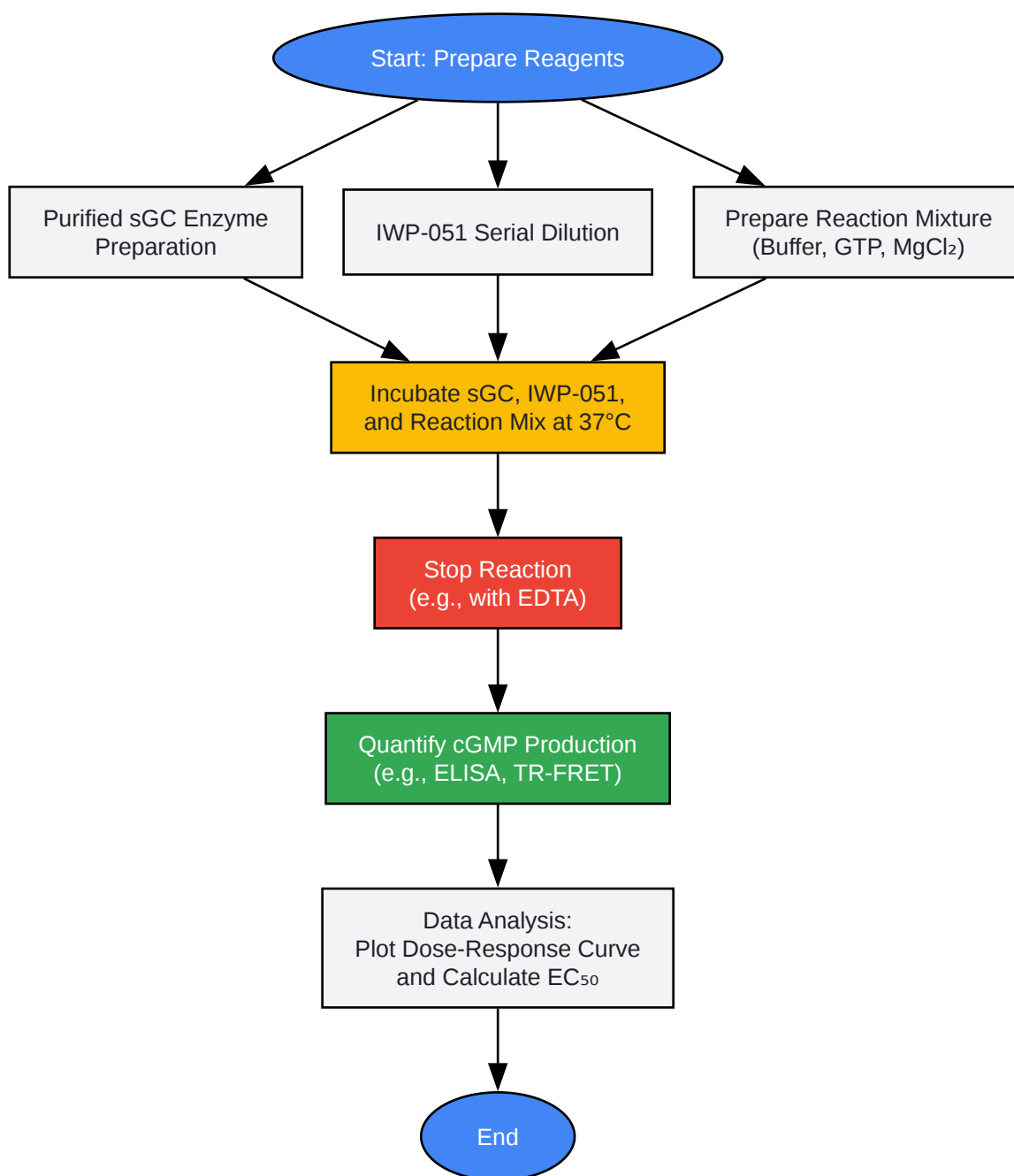
IWP-051 has been characterized by its high potency and favorable pharmacokinetic profile, suggesting its potential for once-daily oral dosing in humans.[4]

Parameter	Value	Species	Reference
sGC Stimulation (EC ₅₀)	290 nM	In vitro	[6]
Plasma Protein Binding	>99% (99.9%)	Rat	[4][5]
>99% (99.4%)	Human	[4][5]	
Metabolic Stability	High	In vitro	[1][2]
Permeability	High	Caco-2 model	[1][2]
Caco-2 Efflux	None	Caco-2 model	[1][2]
Elimination Half-life	>4 hours	Rat	[1][2]
Time to Max. Concentration (T _{max})	>3 hours	Rat	[1][2]
Oral Bioavailability	>40%	Mouse, Rat, Dog	[1][2]

Experimental Protocols

Soluble Guanylate Cyclase (sGC) Stimulation Assay

This protocol outlines a general procedure for determining the in vitro potency of **IWP-051** as an sGC stimulator.



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Fig. 2: Workflow for an in vitro sGC stimulation assay.

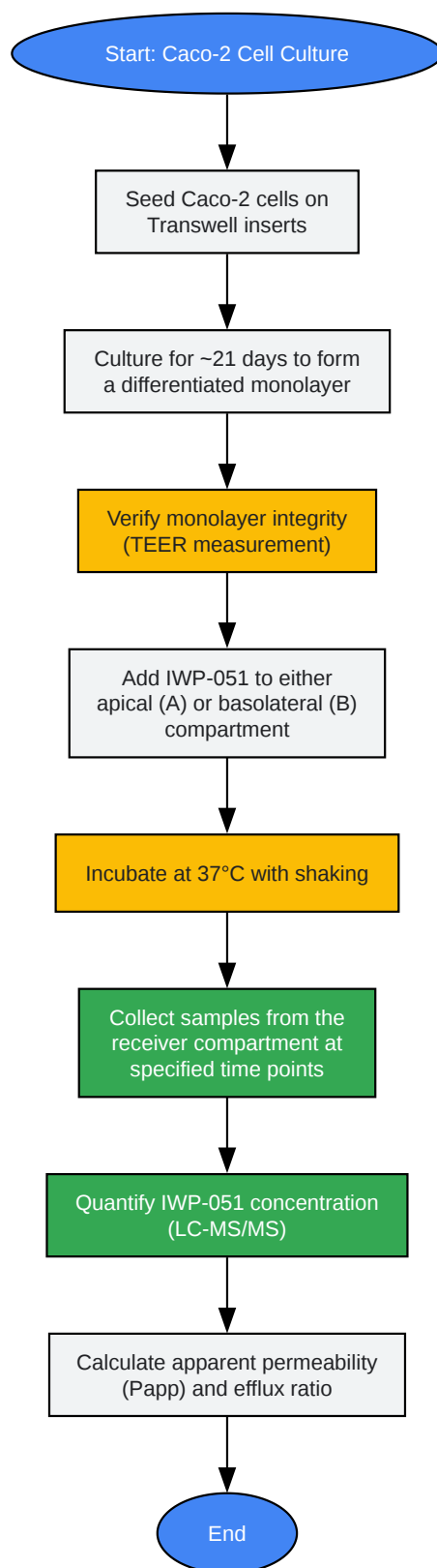
Methodology:

- Reagent Preparation:

- Prepare a reaction buffer (e.g., 50 mM TEA-HCl, pH 7.5, containing 2 mM MgCl₂, 0.5 mM GTP, and a phosphodiesterase inhibitor like IBMX to prevent cGMP degradation).
- Prepare serial dilutions of **IWP-051** in a suitable solvent (e.g., DMSO) and then dilute further in the reaction buffer.
- Prepare a solution of purified sGC enzyme.
- Assay Procedure:
 - In a microplate, add the **IWP-051** dilutions.
 - Add the sGC enzyme solution to each well.
 - Initiate the reaction by adding the GTP-containing reaction buffer.
 - Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).
- Reaction Termination and Detection:
 - Stop the reaction by adding a solution of EDTA.
 - Quantify the amount of cGMP produced using a commercially available detection kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
- Data Analysis:
 - Plot the cGMP concentration against the logarithm of the **IWP-051** concentration.
 - Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of **IWP-051** that produces 50% of the maximal response.

Caco-2 Permeability Assay

This protocol is used to assess the intestinal permeability of **IWP-051** and to determine if it is a substrate for efflux transporters.



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Fig. 3: Workflow for a Caco-2 permeability assay.

Methodology:

- Cell Culture:
 - Culture Caco-2 cells on semi-permeable Transwell inserts for approximately 21 days to allow them to differentiate into a polarized monolayer resembling the intestinal epithelium. [\[9\]](#)
- Monolayer Integrity Test:
 - Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity. [\[9\]](#)[\[10\]](#) A TEER value above a certain threshold (e.g., $\geq 200 \Omega \cdot \text{cm}^2$) indicates a confluent and tight monolayer. [\[6\]](#)
- Permeability Assay (Apical to Basolateral - A to B):
 - Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
 - Add the **IWP-051** solution (at a known concentration, e.g., 10 μM) to the apical (donor) compartment. [\[10\]](#)
 - Add fresh transport buffer to the basolateral (receiver) compartment.
 - Incubate the plate at 37°C, typically with gentle shaking.
 - At predetermined time points (e.g., 2 hours), take samples from the basolateral compartment. [\[10\]](#)
- Efflux Assay (Basolateral to Apical - B to A):
 - Perform the assay in the reverse direction by adding **IWP-051** to the basolateral (donor) compartment and sampling from the apical (receiver) compartment.
- Sample Analysis:
 - Analyze the concentration of **IWP-051** in the collected samples using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- Data Calculation:
 - Calculate the apparent permeability coefficient (Papp) for both directions using the following equation:
 - $P_{app} = (dQ/dt) / (A * C_0)$
 - Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
 - Calculate the efflux ratio (ER):
 - $ER = P_{app} \text{ (B to A)} / P_{app} \text{ (A to B)}$
 - An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[9]

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